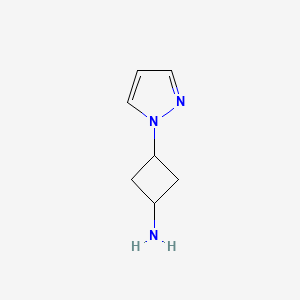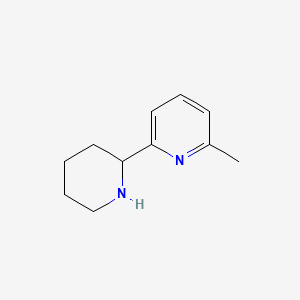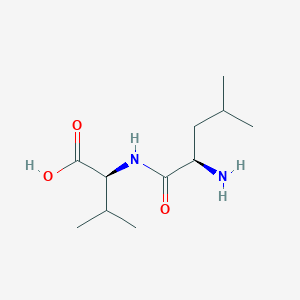
(S)-2-((R)-2-Amino-4-methylpentanamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structural configuration, which includes an amino group and a methyl group attached to a butanoic acid backbone. Its stereochemistry is defined by the (2S) and (2R) designations, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of amino acids as starting materials. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often utilizing automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens, alkylating agents, and appropriate solvents under controlled temperature.
Major Products Formed
Aplicaciones Científicas De Investigación
(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding protein structure and function due to its amino acid-like structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m1/s1 |
Clave InChI |
MDSUKZSLOATHMH-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



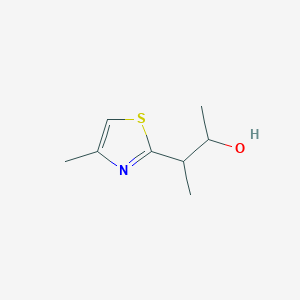
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
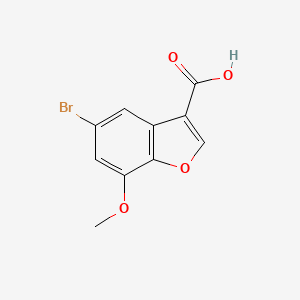
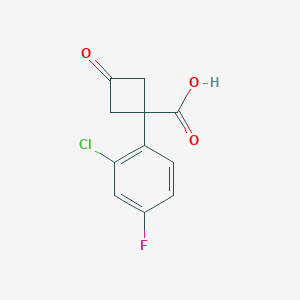
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
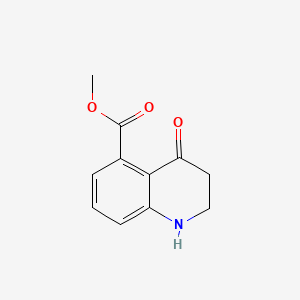
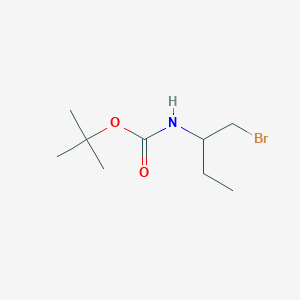

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)
